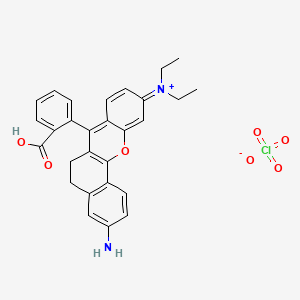

hMSCs-Neu (perchlorate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

hMSCs-Neu (perchlorate) is a fluorescent probe that plays a crucial role in the conversion of human mesenchymal stem cells (hMSCs) into neurons in the presence of fibroblast growth factor (FGF). This compound has significant applications in neuropathology and neurodegeneration research due to its ability to facilitate the trans-differentiation of hMSCs into neurons .

Preparation Methods

Industrial Production Methods: Industrial production methods for hMSCs-Neu (perchlorate) are not well-documented. The compound is typically produced in research laboratories under controlled conditions to maintain its efficacy and purity. The production process involves the use of specialized equipment and reagents to ensure the compound’s stability and functionality .

Chemical Reactions Analysis

Types of Reactions: hMSCs-Neu (perchlorate) primarily undergoes reactions that facilitate its role as a fluorescent probe. These reactions include:

Oxidation: The compound may undergo oxidation reactions to enhance its fluorescent properties.

Reduction: Reduction reactions may be used to stabilize the compound during synthesis.

Substitution: Substitution reactions may be involved in the modification of the compound to improve its efficacy as a fluorescent probe.

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving hMSCs-Neu (perchlorate) include:

Oxidizing agents: To enhance fluorescence.

Reducing agents: To stabilize the compound.

Solvents: Such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolution and stabilization.

Major Products Formed: The major products formed from the reactions involving hMSCs-Neu (perchlorate) are primarily the fluorescent probe itself, which is used to convert hMSCs into neurons .

Scientific Research Applications

hMSCs-Neu (perchlorate) has a wide range of scientific research applications, including but not limited to:

Chemistry:

- Used as a fluorescent probe in various chemical assays to study the properties of hMSCs and their conversion into neurons .

Biology:

- Facilitates the study of cellular processes and differentiation in hMSCs.

- Used in research related to neuropathology and neurodegeneration .

Medicine:

- Potential applications in regenerative medicine for the treatment of neurological disorders.

- Used in the development of therapies for neurodegenerative diseases .

Industry:

- Employed in the production of research-grade fluorescent probes for scientific studies.

- Used in the development of diagnostic tools for neurological research .

Mechanism of Action

The mechanism of action of hMSCs-Neu (perchlorate) involves its role as a fluorescent probe that facilitates the conversion of hMSCs into neurons. The compound interacts with fibroblast growth factor (FGF) to promote the trans-differentiation of hMSCs. The molecular targets and pathways involved include:

Fibroblast Growth Factor (FGF): Essential for the conversion process.

Lipid Raft Microdomains: Play a central role in the adaptation of hMSCs to the dynamic microenvironment.

Comparison with Similar Compounds

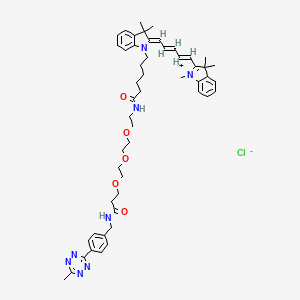

hMSCs-Neu (perchlorate) is unique in its ability to convert hMSCs into neurons in the presence of FGF. Similar compounds include other fluorescent probes used in stem cell research, such as:

Fluorescein isothiocyanate (FITC): Used for labeling and tracking cells.

Rhodamine B: Another fluorescent dye used in biological research.

These compounds, while similar in their use as fluorescent probes, do not possess the specific ability to convert hMSCs into neurons, highlighting the uniqueness of hMSCs-Neu (perchlorate).

Properties

Molecular Formula |

C28H27ClN2O7 |

|---|---|

Molecular Weight |

539.0 g/mol |

IUPAC Name |

[3-amino-7-(2-carboxyphenyl)-5,6-dihydrobenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate |

InChI |

InChI=1S/C28H26N2O3.ClHO4/c1-3-30(4-2)19-11-14-23-25(16-19)33-27-20-13-10-18(29)15-17(20)9-12-24(27)26(23)21-7-5-6-8-22(21)28(31)32;2-1(3,4)5/h5-8,10-11,13-16,29H,3-4,9,12H2,1-2H3,(H,31,32);(H,2,3,4,5) |

InChI Key |

IZPGLBXOJMNMQX-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](=C1C=CC2=C(C3=C(C4=C(CC3)C=C(C=C4)N)OC2=C1)C5=CC=CC=C5C(=O)O)CC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)

![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)

![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)

![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)